molecular formula C10H8N2O B189393 6-Phenylpyridazin-3(2H)-one CAS No. 2166-31-6

6-Phenylpyridazin-3(2H)-one

Cat. No. B189393
Key on ui cas rn: 2166-31-6
M. Wt: 172.18 g/mol
InChI Key: IJUIPRDMWWBTTQ-UHFFFAOYSA-N
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Patent
US08642592B2

Procedure details

19.6 g (162.95 mmol) of 1-phenylethanone and 5 g (54.32 mmol) of oxoacetic acid monohydrate were stirred at 100° C. for 2 hours. The reaction solution was then cooled to 40° C., and 20 ml of water and 4 ml of ammonia were added. The mixture was then extracted twice with 50 ml of dichloromethane. 2.64 ml (53.32 mmol) of hydrazine monohydrate were then added to the aqueous phase, and the mixture was stirred at 100° C. for 2 hours. After the reaction, the reaction solution was cooled to room temperature. The precipitated crystals were filtered off with suction, washed with water and dried in a vacuum drying cabinet at 50° C. overnight. This gave 4.3 g (24.97 mmol, 15% of theory) of the title compound as colorless crystals.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[O:11]=[CH:12][C:13](O)=O.[NH3:16].O.[NH2:18]N>O>[C:1]1([C:7]2[CH:8]=[CH:13][C:12](=[O:11])[NH:16][N:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)=O
Name
Quantity
5 g
Type
reactant
Smiles
O.O=CC(=O)O
Step Two
Name
Quantity
2.64 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with 50 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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